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Introduction
GSK467 is a potent and selective, cell-permeable inhibitor of Lysine-Specific Demethylase 5B

(KDM5B), also known as JARID1B or PLU1.[1] KDM5B is a histone demethylase that

specifically removes methyl groups from lysine 4 of histone 3 (H3K4), a mark generally

associated with active gene transcription.[2] By demethylating H3K4, KDM5B acts as a

transcriptional repressor, often silencing tumor suppressor genes.[3] Overexpression of KDM5B

has been documented in numerous malignancies, including breast, lung, liver, and prostate

cancer, and is frequently associated with poor prognosis, metastasis, and the development of

therapeutic resistance.[3][4]

Targeting KDM5B with inhibitors like GSK467 aims to restore the expression of silenced tumor

suppressor genes, thereby inhibiting cancer cell proliferation, survival, and migratory

capabilities.[1][5] These application notes provide an overview of GSK467's mechanism of

action, the rationale for its use in combination therapies, and detailed protocols for preclinical

evaluation.
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GSK467 exerts its anticancer effects by binding to the 2-oxoglutarate (2-OG) binding pocket of

the KDM5B enzyme, competitively inhibiting its demethylase activity.[1][3] This inhibition leads

to a global increase in H3K4 trimethylation (H3K4me3) levels, subsequently reactivating the

transcription of previously silenced tumor suppressor genes.[6]

Key downstream effects of GSK467-mediated KDM5B inhibition include:

Re-expression of Tumor Suppressors: KDM5B inhibition has been shown to promote the re-

expression of tumor suppressor proteins like HEXIM1.[3]

Modulation of microRNAs: In hepatocellular carcinoma (HCC), GSK467 promotes the

expression of miR-448, which in turn inhibits the YTHDF3/ITGA6 oncogenic axis.[1]

Induction of Type I Interferon (IFN-I): KDM5B inhibitors can induce a cGAS/STING-

independent IFN-I response by downregulating PNPT1, leading to the release of

mitochondrial dsRNA, which is then sensed by MDA5.[7]
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Caption: GSK467 inhibits KDM5B, increasing H3K4me3 and reactivating tumor suppressor

genes.

Rationale for Combination Therapies
The epigenetic modifications induced by GSK467 can sensitize cancer cells to other

therapeutic agents, providing a strong rationale for combination strategies. By reversing
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KDM5B-mediated transcriptional repression, GSK467 can counteract common resistance

mechanisms.

Chemotherapy & Radiotherapy: KDM5B is implicated in the DNA damage response (DDR).

[5] Its overexpression is linked to resistance to DNA damaging agents like cisplatin and

radiotherapy.[3][4] Combining GSK467 with these treatments can enhance their efficacy by

impairing the cell's ability to repair damage, leading to increased cancer cell death.[5][7]

Targeted Therapy: In HER2-positive breast cancer, KDM5 inhibitors have shown synergistic

effects with HER2-targeting drugs like trastuzumab and lapatinib.[3] Similarly, KDM5B

inhibition can restore sensitivity to anti-androgen therapies in castration-resistant prostate

cancer.[4]

Immunotherapy: By inducing a Type I Interferon response, KDM5B inhibitors may alter the

tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.[7]
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Caption: GSK467 enhances sensitivity to chemotherapy, targeted therapy, and immunotherapy.

Data Presentation
Table 1: GSK467 Inhibitory Activity

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b15606084/docs?utm_src=pdf-body-img#application-notes-and-protocols-gsk467-in-combination-cancer-therapies
https://www.benchchem.com/product/b15606084/docs?utm_src=pdf-body#application-notes-and-protocols-gsk467-in-combination-cancer-therapies
https://www.benchchem.com/product/b15606084/docs?utm_src=pdf-body#application-notes-and-protocols-gsk467-in-combination-cancer-therapies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Target Notes

Ki 10 nM KDM5B Competitive inhibitor.

IC₅₀ 26 nM KDM5B
In vitro enzyme assay.

[1]

Selectivity 180-fold vs. KDM4C
No measurable

inhibition of KDM6.[1]

Table 2: Preclinical Efficacy of GSK467 Monotherapy
Cancer
Type

Cell Line Assay Endpoint Result Reference

Multiple

Myeloma
MM.1S

Cell

Proliferation
IC₅₀

>50 µM (6-

day

treatment)

[8]

Hepatocellula

r Carcinoma

(HCC)

Not specified
Spheroid

Formation
Inhibition Effective [1]

Hepatocellula

r Carcinoma

(HCC)

Not specified
Colony

Formation
Inhibition Effective [1]

Hepatocellula

r Carcinoma

(HCC)

Not specified
Invasion &

Migration
Inhibition Effective [1]

Hepatocellula

r Carcinoma

(HCC)

BALB/c nude

mice
Xenograft

Tumor

Growth

Inhibition via

miR-

448/YTHDF3/

ITGA6 axis

[1]

Table 3: Reported or Potential Synergistic Combinations
with KDM5 Inhibition

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.medchemexpress.com/gsk467.html
https://www.medchemexpress.com/gsk467.html
https://www.benchchem.com/product/b15606084/docs?utm_src=pdf-body#application-notes-and-protocols-gsk467-in-combination-cancer-therapies
https://file.medchemexpress.com/batch_PDF/HY-116761/GSK467-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/gsk467.html
https://www.medchemexpress.com/gsk467.html
https://www.medchemexpress.com/gsk467.html
https://www.medchemexpress.com/gsk467.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type
Combination
Partner

Rationale / Effect Reference

Breast Cancer

(HER2+)

Trastuzumab,

Lapatinib

Synergistic anti-

proliferative effect.
[3]

Gastric Cancer Cisplatin
Reverses cisplatin

resistance phenotype.
[3]

Various Radiation Therapy
Sensitizes cancer

cells to radiation.[3][5]
[3][5]

Prostate Cancer
Anti-androgen

therapies

Restores sensitivity in

resistant models.
[4]

Breast Cancer Doxorubicin
Augments DNA

damage response.
[7]

Experimental Protocols
Protocol 1: Preparation of GSK467 Stock and Working
Solutions
Materials:

GSK467 powder (Cat. No. HY-116761 or equivalent)

Dimethyl sulfoxide (DMSO), cell culture grade

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

Sterile microcentrifuge tubes and pipette tips

Procedure for Stock Solution (e.g., 20 mM):

Calculate the mass of GSK467 powder needed. The molecular weight is 319.32 g/mol . For

1 mL of a 20 mM stock, 6.39 mg of powder is required.

Aseptically weigh the GSK467 powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the desired concentration (e.g., 20 mM).

Vortex thoroughly to dissolve. If precipitation occurs, gentle warming (37°C) and/or

sonication may be required to aid dissolution.[1][8]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Procedure for Working Solutions:

Thaw a stock solution aliquot.

Perform a serial dilution of the stock solution into complete cell culture medium to achieve

the final desired concentrations for the experiment.

Ensure the final concentration of DMSO in the culture medium is consistent across all

conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Use the working solutions immediately.

Protocol 2: In Vitro Cell Proliferation Assay for Synergy
This protocol describes how to assess the synergistic anti-proliferative effect of GSK467 in

combination with another therapeutic agent (Drug B).
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Caption: Workflow for an in vitro drug combination synergy experiment.
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Procedure:

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-

10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell

attachment.

Treatment: Prepare serial dilutions of GSK467 and Drug B. Treat cells according to a

combination matrix design. Include wells for vehicle control, GSK467 alone, and Drug B

alone.

Incubation: Incubate the treated plates for a period relevant to the cell line's doubling time

(e.g., 72 to 120 hours).

Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each

well according to the manufacturer's instructions.

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis:

Normalize the data to the vehicle-treated control wells.

Calculate the IC₅₀ values for each drug alone.

Use software such as CompuSyn or SynergyFinder to calculate the Combination Index

(CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an

additive effect, and CI > 1 indicates antagonism.

Protocol 3: In Vivo Combination Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of GSK467 in

combination with another therapy in a mouse xenograft model.
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Caption: Workflow for an in vivo drug combination xenograft study.
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Procedure:

Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice). All

procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶

cells in PBS/Matrigel) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach

a mean volume of 100-150 mm³, randomize the mice into treatment groups (typically n=5-10

per group).

Drug Formulation and Administration:

Prepare GSK467 for in vivo administration. A sample formulation is a suspension in 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Administer GSK467 and the combination agent (Drug B) according to a predetermined

schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

Monitoring:

Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x

Width²).

Record mouse body weight at each measurement as an indicator of toxicity.

Monitor for any adverse clinical signs.

Endpoint and Analysis:

Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum

size, or after a set number of days).

At the study's conclusion, euthanize the mice and excise the tumors.

Measure final tumor weights.
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Process tumor tissue for downstream analysis, such as immunohistochemistry (IHC) for

proliferation markers (Ki67) or pharmacodynamic markers (H3K4me3), or Western blot.

Statistically compare tumor growth inhibition (TGI) between the treatment groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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